N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-7-5-11-21(25-16)26-23(30)19-14-28(13-18-10-6-12-32-18)15-20-22(19)27-29(24(20)31)17-8-3-2-4-9-17/h2-5,7-9,11,14-15,18H,6,10,12-13H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCNTGMKWXFUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923233-41-4)
- Molecular Formula : C₁₉H₂₂N₄O₃
- Key Differences : Replaces the tetrahydrofuran-methyl group with a propyl chain and substitutes the 6-methylpyridin-2-yl group with a 2-methoxyethyl carboxamide.
- The methoxyethyl group may alter hydrogen-bonding capacity .
Compound B : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
- Molecular Formula : C₂₄H₂₂N₂O₅S
- Key Differences : Features a tetrahydropyridine core instead of pyrazolopyridine and includes a thiophene substituent.
- NMR data (δ 7.2–7.8 ppm for aromatic protons) suggest distinct electronic environments compared to the target compound .
Substituent-Driven Comparisons
Compound C: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular Formula : C₂₉H₂₈N₄O₇
- Key Differences: Imidazopyridine core with cyano and nitro groups.
- Impact: The nitro group enhances electrophilicity, as evidenced by IR peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch). The cyano group may stabilize crystal packing (melting point: 243–245°C) .
Compound D : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Feature : Thiazolopyrimidine core with a trimethoxybenzylidene group.
- Impact : The trimethoxy group creates a planar aromatic system, leading to a dihedral angle of 80.94° with the benzene ring. This conformational rigidity contrasts with the more flexible tetrahydrofuran-methyl group in the target compound .
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods .
Spectroscopic and Crystallographic Insights
- NMR Analysis : For the target compound, regions analogous to "Region A" and "Region B" in (δ 29–36 and 39–44 ppm) would likely show shifts due to the tetrahydrofuran-methyl group, similar to how thiophene in Compound B alters δ values in aromatic regions .
- Crystallography : The target compound’s tetrahydrofuran substituent may induce puckering in the pyrazolopyridine core, akin to the flattened boat conformation observed in Compound D’s thiazolopyrimidine ring .
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